Isopropyl 3-amino-4-chlorobenzoate
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Overview
Description
Isopropyl 3-amino-4-chlorobenzoate is a chemical compound with the CAS Number: 343773-02-4. It has a molecular weight of 213.66 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12ClNO2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3
. Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Antimalarial Evaluation : Isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, a compound related to isopropyl 3-amino-4-chlorobenzoate, has been synthesized and evaluated as a potential antimalarial agent. This compound showed promising activity against Plasmodium lophurae in turkeys, indicating its potential in antimalarial research (Warner, Lynch, Meszoely, & Dykstra, 1977).
Chemotaxis of Pseudomonas Putida : Research on chlorinated benzoates, such as 3-chlorobenzoate and 4-chlorobenzoate, demonstrates that these compounds are chemoattractants for Pseudomonas putida. This highlights the role of such compounds in microbial chemotaxis, which is a key factor in environmental remediation and biological waste treatment processes (Harwood, Parales, & Dispensa, 1990).
Kinetics in Methanogenic Environments : The kinetic parameters associated with the microbial dehalogenation of haloaromatic substrates, including compounds similar to this compound, were studied in methanogenic environments. This research contributes to understanding the biodegradation processes of halogenated compounds, which is crucial in environmental biotechnology and pollution control (Suflita, Robinson, & Tiedje, 1983).
Pharmacological Review of Chlorogenic Acid : Chlorogenic acid, which is structurally related to this compound, has been extensively reviewed for its biological and pharmacological effects. This compound is found in green coffee extracts and tea and has been associated with antioxidant, hepatoprotective, cardioprotective, and other therapeutic roles (Naveed et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
propan-2-yl 3-amino-4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODGZMKPTCPKSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503612 |
Source
|
Record name | Propan-2-yl 3-amino-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343773-02-4 |
Source
|
Record name | Propan-2-yl 3-amino-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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